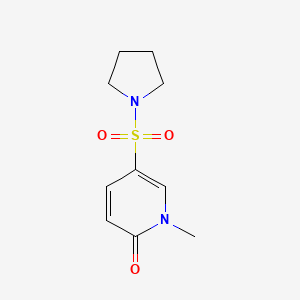![molecular formula C16H19NO3S B7498561 N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide, also known as L-748,337, is a chemical compound that belongs to the class of sulfonamide drugs. It has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in vitro and in vivo. It has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a role in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms of inflammation and pain. However, one limitation of this compound is that its effects may vary depending on the experimental conditions and the animal model used.
Zukünftige Richtungen
There are several future directions for research on N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of its effects on other inflammatory pathways and diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a promising compound with anti-inflammatory and analgesic effects. Its synthesis method is well established, and it has been extensively studied for its scientific research application. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified. There are several future directions for research on this compound, which may lead to the development of new treatments for inflammatory diseases.
Synthesemethoden
The synthesis of N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with (R)-3-phenyl-2-hydroxypropanamine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. In addition, it has been shown to reduce edema and pain in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-5-6-10-16(13)21(19,20)17-15(12-18)11-14-8-3-2-4-9-14/h2-10,15,17-18H,11-12H2,1H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUAXANJMJMMAC-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)N[C@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)
![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)

![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
